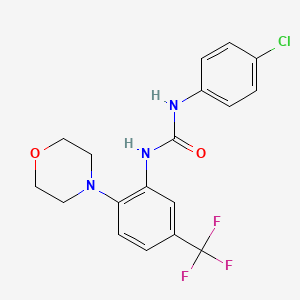

Methyl 2,3-dihydrobenzofuran-6-carboxylate

货号 B2848217

CAS 编号:

1083168-68-6

分子量: 178.187

InChI 键: OVZHUVTYFSNMMA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

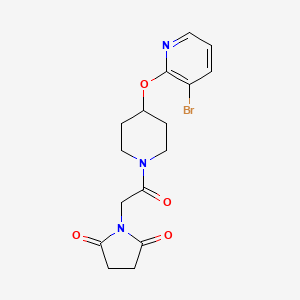

“Methyl 2,3-dihydrobenzofuran-6-carboxylate” is a chemical compound with the CAS Number: 1083168-68-6 . It has a molecular weight of 178.19 . The IUPAC name for this compound is methyl 2,3-dihydrobenzofuran-6-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 2,3-dihydrobenzofuran-6-carboxylate” is 1S/C10H10O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 2,3-dihydrobenzofuran-6-carboxylate” is a solid at room temperature .科学研究应用

Synthesis Processes

- Methyl 2,3-dihydrobenzofuran-6-carboxylate is utilized in the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues. A novel electrochemical aryl radical generation and 5-exo cyclization followed by a carboxylation sequence of 2-allyloxybromobenzenes using methyl 4-tert-butylbenzoate as an electron-transfer mediator is employed in this process (Senboku, Michinishi, & Hara, 2011).

Chiral Synthesis

- Optical isomers of methyl 6, 7-dichloro-2, 3-dihydrobenzo[b]furan-2-carboxylate have been prepared through both optical resolution and chiral synthesis. The resolution of the carboxylic acid is achieved efficiently via the l-and d-menthyl esters, directly converting to enantiomers of the compound (Yodo, Matsushita, Ohsugi, & Harada, 1988).

Antimicrobial Activity

- Dihydrobenzofurans containing carbomethoxy-ethenyl at the 2-position and phenyl and hydroxyl at the 3-position, synthesized by photochemical methods, have been screened for antibacterial activity. These compounds demonstrated moderate activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012).

Potential Antitumor Agents

- A series of dihydrobenzofuran lignans and related compounds, obtained through biomimetic oxidative dimerization of various acid methyl esters, followed by derivatization reactions, were evaluated for anticancer activity. These compounds showed promising activity, particularly against leukemia and breast cancer cell lines (Pieters et al., 1999).

Antiangiogenic Activity

- Synthetic dihydrobenzofuran lignans, derived from biomimetic oxidative dimerization of caffeic or ferulic acid methyl ester, were tested for antiangiogenic activity. One particular compound showed pronounced antiangiogenic activity, especially its 2R,3R-enantiomer (Apers et al., 2002).

安全和危害

属性

IUPAC Name |

methyl 2,3-dihydro-1-benzofuran-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZHUVTYFSNMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCO2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-dihydrobenzofuran-6-carboxylate | |

CAS RN |

1083168-68-6 | |

| Record name | methyl 2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A mixture of methyl benzofuran-6-carboxylate (17.8 g, 100 mmol) and 10% Pd/C (10.5 g) in MeOH was stirred under hydrogen atmosphere at 50 psi for 2 h. The catalyst was removed by filtration. The solvent was removed under reduced pressure to afford the desired methyl 2,3-dihydrobenzofuran-6-carboxylate (17.8 g, 98.5% yield). 1H NMR (400 MHz, CDCl3) δ: 7.57 (d, J=7.6, 1H), 7.40 (s, 1H), 7.23 (d, J=7.6, 1H), 4.61 (t, J=8.8, 2H), 3.89 (s, 3H), 3.25 (t, J=8.8, 2H).

Yield

98.5%

Citations

For This Compound

3

Citations

This work discloses the first examples of an effective enantioselective oxy‐Heck–Matsuda reaction using a variety of styrenic olefins to generate chiral dihydrobenzofurans. The reaction …

Number of citations: 46

onlinelibrary.wiley.com

Difunctionalization of alkenes represent a convenient way to complex molecular structure. Herein, visible light-induced intramolecular carbodi(tri)fluoromethylthiolation of alkenes was …

Number of citations: 3

www.sciencedirect.com

A palladium-catalyzed multicomponent reaction involving olefin-tethered aryl iodides, arynes, and electrophilic alkenes has been developed for straightforward synthesis of o-alkylated …

Number of citations: 2

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2848138.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2848139.png)

![2-[[1-(4-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2848143.png)

![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2848145.png)

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2848156.png)